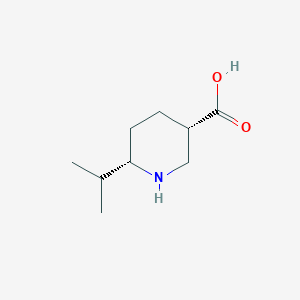
rac-(3R,6R)-6-(propan-2-yl)piperidine-3-carboxylic acid, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(3R,6R)-6-(propan-2-yl)piperidine-3-carboxylic acid, cis (Rac-PPCA) is a compound of interest in the field of organic and medicinal chemistry. It is a chiral molecule that has two enantiomeric forms: the (3R,6R) and (3S,6S) isomers. Rac-PPCA is a key intermediate in the synthesis of a number of biologically active compounds such as anti-inflammatory agents, antibiotics, and anti-cancer agents. Furthermore, it has been used in the synthesis of several natural products including alkaloids and terpenes.
Wirkmechanismus
The mechanism of action of rac-(3R,6R)-6-(propan-2-yl)piperidine-3-carboxylic acid, cis is not well understood. However, it is believed that the compound acts as a chiral catalyst in the synthesis of a number of biologically active compounds. It is thought that the chiral environment created by the compound allows for the formation of the desired product in high enantiomeric excesses.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound can act as a chiral catalyst in the synthesis of a number of biologically active compounds. Furthermore, it has been used in the synthesis of several natural products including alkaloids and terpenes, which may have potential medicinal applications.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using rac-(3R,6R)-6-(propan-2-yl)piperidine-3-carboxylic acid, cis in laboratory experiments is its high efficiency and enantioselectivity. The Sharpless asymmetric dihydroxylation reaction yields high enantiomeric excesses of the desired product. Furthermore, the reaction is highly efficient and can be scaled up for large-scale production. However, the reaction requires the use of expensive reagents and is not suitable for large-scale production.
Zukünftige Richtungen
There are a number of potential future directions for the use of rac-(3R,6R)-6-(propan-2-yl)piperidine-3-carboxylic acid, cis. These include the use of the compound in the synthesis of novel biologically active compounds, the use of the compound in the synthesis of chiral building blocks for drug discovery, and the use of the compound in the synthesis of chiral catalysts for asymmetric synthesis. Furthermore, the compound may be used in the development of new drug delivery systems and in the synthesis of novel natural products.
Synthesemethoden
Rac-(3R,6R)-6-(propan-2-yl)piperidine-3-carboxylic acid, cis can be synthesized by a variety of methods, including the Barton-McCombie reaction, the Sharpless asymmetric dihydroxylation, and the asymmetric hydrogenation. The most commonly used method is the Sharpless asymmetric dihydroxylation, which involves the reaction of an alkyl halide with a chiral diol in the presence of a titanium catalyst. This reaction is highly efficient and yields high enantiomeric excesses of the desired product.
Wissenschaftliche Forschungsanwendungen
Rac-(3R,6R)-6-(propan-2-yl)piperidine-3-carboxylic acid, cis has been widely used in the synthesis of a number of biologically active compounds. It has been used in the synthesis of anti-inflammatory agents, antibiotics, and anti-cancer agents. Furthermore, it has been used in the synthesis of several natural products including alkaloids and terpenes. This compound has also been used in the synthesis of chiral building blocks for drug discovery, as well as in the synthesis of chiral catalysts for asymmetric synthesis.
Eigenschaften
IUPAC Name |
(3S,6S)-6-propan-2-ylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-6(2)8-4-3-7(5-10-8)9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12)/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIAXIUDHOOQSZ-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CN1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@H](CN1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


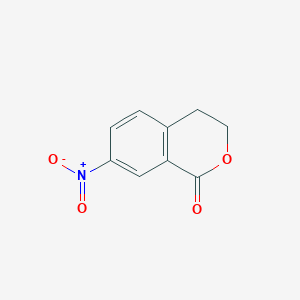
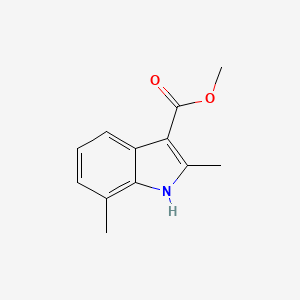
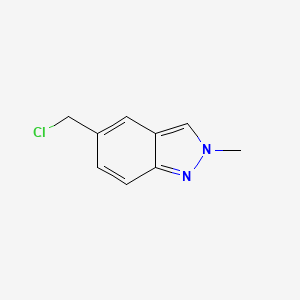


![3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B6600939.png)
![[2-(methylamino)-1,3-thiazol-4-yl]methanol](/img/structure/B6600942.png)
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B6600947.png)
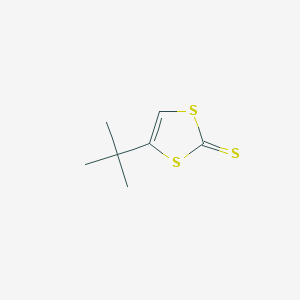
![10,14-dihydroxy-2-oxa-11,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-4,6,8,15,17,19-hexaen-12-one](/img/structure/B6600961.png)
![tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600965.png)
![rel-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate](/img/structure/B6600976.png)
![rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis](/img/structure/B6600982.png)